Milrinone lactate is a synthetic, organic compound primarily recognized for its role in cardiovascular research. [] It is classified as a bipyridine derivative and specifically acts as a phosphodiesterase-3 (PDE3) inhibitor. [] In the realm of scientific research, milrinone lactate serves as a valuable tool to investigate cardiac function, vascular reactivity, and the underlying mechanisms of heart failure. [, , , , , ]
Milrinone lactate is classified as a phosphodiesterase inhibitor, specifically targeting phosphodiesterase type III. This classification distinguishes it from traditional inotropic agents like digitalis glycosides and catecholamines, which operate through different mechanisms. The chemical structure of milrinone lactate is designated as 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile lactate, with a molecular formula of C12H9N3O and a molecular weight of approximately 211.2 g/mol .
The synthesis of milrinone lactate involves several steps that can be optimized for industrial production. A notable method includes the following key reactions:
Milrinone lactate exhibits a bipyridine structure characterized by a carbonitrile functional group and a lactate moiety. The molecular structure can be represented as follows:
The compound exists in two polymorphic forms, with Form I melting at approximately 319 °C and Form II undergoing a solid-solid transition at around 217 °C .
Milrinone lactate undergoes various chemical reactions during its synthesis and application:
Milrinone acts by selectively inhibiting phosphodiesterase type III, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cardiac and vascular smooth muscle cells. This results in:
The pharmacokinetics reveal that milrinone has a volume of distribution of approximately 0.45 liters/kg and a terminal elimination half-life ranging from 2.3 to 2.4 hours, indicating rapid clearance from the body .
Milrinone lactate possesses distinct physical and chemical properties:
Milrinone lactate is primarily used in clinical settings for:
The drug's unique mechanism differentiates it from traditional therapies, making it a valuable option in critical care settings .
The development of bipyridine phosphodiesterase inhibitors emerged from the urgent need to address the limitations of traditional inotropic agents in heart failure management. In the 1970s, researchers sought alternatives to digitalis glycosides (with their narrow therapeutic index) and catecholamines (plagued by tachyphylaxis and arrhythmogenic potential). This quest led to the discovery of amrinone, the first bipyridine derivative exhibiting both positive inotropic and vasodilatory effects through selective phosphodiesterase-3 (PDE3) inhibition. Amrinone demonstrated hemodynamic improvement in congestive heart failure by increasing myocardial cyclic adenosine monophosphate (cAMP) without direct adrenergic stimulation [1] [7].
Early clinical studies revealed amrinone’s significant drawbacks: thrombocytopenia in approximately 20% of patients and inconsistent oral bioavailability. These limitations spurred systematic structure-activity relationship (SAR) studies focused on modifying the bipyridine core. Researchers at Sterling Winthrop Research Institute explored various substituents at the 5-position of the pyridone ring, seeking enhanced potency and improved safety. The introduction of a nitrile group (-CN) at this position proved pivotal, yielding a compound with 20-30 times greater PDE3 inhibitory potency than amrinone and a more favorable safety profile [7] [10].
Table 1: Evolution of Bipyridine PDE3 Inhibitors
Generation | Prototype Compound | Key Structural Features | Major Limitations |
---|---|---|---|
First-Generation | Amrinone | Unsubstituted pyridone ring | Thrombocytopenia, poor oral bioavailability |
Second-Generation | Milrinone | 5-Cyano substitution on pyridone ring | Ventricular arrhythmias with chronic use |
Lactate Salt | Milrinone lactate | Lactic acid salt formulation | Enhanced solubility for IV administration |
The synthetic pathway to milrinone lactate reflects deliberate molecular optimization. The commercial synthesis involves a three-step sequence starting from 4-methylpyridine (1). Reaction with methyl acetate under basic conditions yields 4-pyridyl acetone (2). Subsequent Knoevenagel condensation with dimethylformamide dimethyl acetal (DMF-DMA) produces the enol ether intermediate (3). Final ring closure with cyanoacetamide (4) under basic conditions yields milrinone free base (5). Conversion to the lactate salt occurs via crystallization with lactic acid in acetone, enhancing aqueous solubility critical for intravenous formulation [4].
The structural advantages of milrinone over amrinone are profound:
The reaction mechanism hinges on the formation of a reactive Michael acceptor through condensation, followed by nucleophilic attack by the cyanoacetamide anion. Process optimization focused on controlling temperature during the exothermic ring-closure step (maintained at 40-50°C) and using solvent mixtures (dichloromethane/methanol) for efficient crystallization. Patent CN101143844A details critical purification steps, including activated carbon treatment and multiple recrystallizations to achieve pharmaceutical-grade purity (>99.5%) [4].
Table 2: Key Synthetic Steps in Milrinone Lactate Production
Step | Reaction | Reagents/Conditions | Purpose |
---|---|---|---|
1 | Acetonylation | Methyl acetate, sodium methoxide, 0-5°C | Form pyridyl acetone intermediate |
2 | Knoevenagel Condensation | DMF-DMA, 80-85°C | Create enol ether precursor |
3 | Ring Closure | Cyanoacetamide, methanol, 40-50°C | Form milrinone free base |
4 | Salt Formation | Lactic acid in acetone, crystallization | Enhance solubility and stability |
Milrinone lactate's regulatory journey reflects evolving understanding of its risk-benefit profile:
The critical distinction in FDA labeling emerged from these events: while the IV formulation remains indicated for acute decompensation, any chronic use (oral or extended IV) carries a black box warning due to mortality risk. This regulatory stance reflects the fundamental pharmacology of PDE3 inhibition - beneficial for acute hemodynamic rescue, but potentially cardiotoxic with sustained cAMP elevation that may trigger calcium overload and ventricular arrhythmias [7] [9].
Table 3: Milrinone Lactate Regulatory Milestones
Year | Regulatory Event | Significance |
---|---|---|
1987 | Initial NDA approval for IV formulation (Primacor®) | Sanofi-Aventis approval for acute HF |
1991 | PROMISE trial termination | Confirmed excess mortality with oral chronic use |
1994 | Approval for premixed IV bags | Enhanced clinical convenience |
2002 | First generic approval (Bedford Labs) | Market expansion |
2020 | Eugia Pharma approval (NDA 213585) | Continued generic availability |
The collapse of oral milrinone development triggered a strategic reorientation toward specialized inpatient settings:
This transition fundamentally transformed milrinone from a potential chronic oral therapy to a specialized critical care drug. Contemporary use requires sophisticated hemodynamic monitoring, typically with pulmonary artery catheters, to balance inotropic support against arrhythmia risk. The Standardize 4 Safety (S4S) initiative now provides concentration standards for IV preparation (200 mcg/mL for adults, 100 mcg/mL for children <50 kg), reducing medication errors during complex ICU administration [10].
Table 4: Evolution of Clinical Applications
Era | Primary Setting | Therapeutic Goal | Monitoring Requirements |
---|---|---|---|
1980s | Outpatient (investigational) | Chronic symptom relief | Intermittent clinical assessment |
Post-1991 | Cardiac surgery units | Post-bypass weaning | Continuous ECG, arterial pressure |
2000s | Cardiogenic shock teams | Hemodynamic rescue | Pulmonary artery catheterization |
Present | Pediatric ICUs | Transplant bridging | Invasive hemodynamics, telemetry |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7